N-phenyl-1H-4,1,2-benzothiadiazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1,2-dihydro-4,1,2-benzothiadiazin-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)14-13-16-15-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBBZCYVURUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NNC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine and Its Analogues
Classical Strategies for the Formation of the 4,1,2-Benzothiadiazine Core
Traditional methods for constructing the 4,1,2-benzothiadiazine core primarily rely on building the heterocyclic ring from appropriately substituted benzene (B151609) precursors. These strategies are foundational and are still widely employed due to their reliability and accessibility.
Condensation Reactions in Benzothiadiazine Synthesis
Condensation reactions are a cornerstone for the synthesis of benzothiadiazine derivatives. These reactions typically involve the coupling of a 2-aminobenzenesulfonamide (B1663422) derivative with a molecule that provides the C3 carbon of the heterocyclic ring, often with the elimination of a small molecule like water. A variety of carbonyl compounds can serve as the source for this carbon atom.
For instance, the reaction of 2-aminobenzenesulfonamides with aldehydes or carboxylic acids is a common method for producing 4H-1,2,4-benzothiadiazine 1,1-dioxides. Modern adaptations of this classical approach often employ microwave irradiation to accelerate the reaction, leading to rapid and efficient synthesis of diverse 3-aryl and 3-trifluoromethyl derivatives in a one-pot manner. Another approach involves the iron-catalyzed oxidative condensation of 2-aminobenzenesulfonamide with benzylamines, using air as a green oxidant, to form 3,4‐dihydro‐2H‐1,2,4‐benzothiadiazine 1,1‐dioxides.
Cyclization and Cycloaddition Approaches to 4,1,2-Benzothiadiazines
Intramolecular cyclization is another powerful classical strategy that involves forming the heterocyclic ring from a single, pre-functionalized linear precursor. This method offers excellent control over regiochemistry.
A key example is the reductive cyclization of nitroamines. In this approach, N-(2-nitroarylsulfonyl)prolyl chlorides are converted into nitroamine synthons. Subsequent reductive cyclization of these intermediates, commonly achieved by heating with iron filings in acetic acid, yields tricyclic benzothiadiazine derivatives in very good yields. unilag.edu.ng The process involves the reduction of the nitro group to an amine, which then nucleophilically attacks the sulfonamide moiety to close the ring.
Cycloaddition reactions, such as the [4+2] Diels-Alder reaction, are fundamental for the formation of six-membered rings. While immensely powerful in general organic synthesis, their direct application to form the core 4,1,2-benzothiadiazine structure from acyclic precursors is less commonly documented compared to condensation and intramolecular cyclization pathways.
Multi-component Reactions in Benzothiadiazine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. rug.nl This strategy allows for the rapid construction of complex molecules and diverse chemical libraries. For example, a series of benzothiazin-4-ones have been synthesized in good yields through a one-pot MCR involving an aminoalkyl amine, an aldehyde, and thiosalicylic acid in toluene. nih.gov This approach streamlines the synthesis process, avoiding the need for isolation of intermediates and reducing waste.
Table 1: Overview of Classical Synthetic Strategies
| Strategy | Key Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Condensation | 2-Aminobenzenesulfonamide, Benzaldehydes | Microwave irradiation, NaHSO₃ | 3-Aryl-4H-1,2,4-benzothiadiazine-1,1-dioxides |
| Reductive Cyclization | N-(2-nitroarylsulfonyl)amino acids | Iron filings, Acetic acid, Heat | Tricyclic benzothiadiazine 5,5-dioxides unilag.edu.ng |
| Multi-component | Aminoalkyl amine, Aldehyde, Thiosalicylic acid | Toluene, Heat | Benzothiazin-4-ones nih.gov |
Advanced and Emerging Synthetic Techniques for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine Derivatives
Modern synthetic chemistry has introduced sophisticated tools for the synthesis and functionalization of heterocyclic compounds, including the 4,1,2-benzothiadiazine core. These methods often provide access to novel derivatives that are difficult to obtain through classical routes.
Metal-Catalyzed Coupling Reactions for Diversification of this compound
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. beilstein-journals.orgrsc.org These methods are particularly valuable for both the construction of the benzothiadiazine ring and its subsequent diversification.
A notable example is the palladium-catalyzed domino reaction of 2-azidosulfonamides with isocyanides, which provides an efficient, room-temperature route to 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides. rwth-aachen.deresearchgate.netresearchgate.net This protocol utilizes a low loading of a commercially available palladium catalyst, tolerates a wide range of functional groups on the isocyanide, and proceeds in a short reaction time to give high yields of the desired products. rwth-aachen.deresearchgate.net Another advanced method is the rhodium-catalyzed C-H amidation/cyclization of S-aryl sulfoximines with 1,4,2-dioxazol-5-ones as amidation agents. acs.orgnih.govfigshare.comacs.org This reaction sequence allows for the direct functionalization of a C-H bond on the aryl ring, followed by intramolecular cyclization to form benzothiadiazine-1-oxides, demonstrating high functional group tolerance. acs.orgfigshare.comacs.org
Table 2: Examples of Metal-Catalyzed Syntheses
| Catalyst System | Starting Materials | Key Transformation | Product | Yield |
|---|---|---|---|---|
| Palladium(0) | 2-Azidosulfonamides, Isocyanides | Domino Aza-Wittig/Annulation | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides rwth-aachen.de | Up to 99% researchgate.net |
| Rhodium(III) | S-Aryl Sulfoximines, Dioxazolones | C-H Amidation/Cyclization | Benzothiadiazine-1-oxides acs.org | Good yields acs.org |
Photoinduced Processes in the Synthesis of Azolobenzothiadiazine Analogues
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures under mild conditions. The use of light as a reagent can trigger transformations that are often difficult to achieve through thermal methods. An innovative approach involves the photoinduced intramolecular coupling for the synthesis of novel azolobenzothiadiazine derivatives, such as 4H-benzo[e]pyrazolo[1,5-b] acs.orgnih.govacs.orgthiadiazines. researchgate.net This strategy employs a photo-initiated Substitution Radical Nucleophilic Unimolecular (SRN1) mechanism. The synthesis begins with the preparation of key sulfonamide precursors through nucleophilic substitution, which are then subjected to cyclization under visible light. This process facilitates the formation of C-N and C-C bonds, yielding fused heterocyclic systems with moderate to very good efficiency. researchgate.net
Microwave-Assisted Synthesis of 4H-1,2,4-Benzothiadiazine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic scaffolds. This methodology has been successfully applied to the synthesis of 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives, which serve as important precursors for compounds like this compound. A notable approach involves a one-pot, microwave-promoted reaction between 2-aminobenzenesulfonamides and various aldehydes or benzoic acids. nih.govmasterorganicchemistry.com This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields. researchgate.net
The synthesis can be optimized by adjusting the reaction conditions, such as the duration of microwave irradiation and the stoichiometry of the reagents. For instance, the direct preparation of 3-aryl-4H-1,2,4-benzothiadiazine-1,1-dioxides via a microwave-promoted cyclodehydrogenation of a 2-aminobenzenesulfonamide and a benzaldehyde (B42025) was optimized by varying the amount of sodium hydrogen sulfite (B76179) and the irradiation time. harvard.edu It was observed that increasing the equivalents of sodium hydrogen sulfite and the irradiation time led to a higher yield of the desired product. harvard.edu
The versatility of this method allows for the synthesis of a diverse range of 3-substituted 4H-1,2,4-benzothiadiazine 1,1-dioxides. The following table summarizes the results of a one-pot microwave-promoted synthesis from 2-aminobenzenesulfonamides and benzaldehydes (Method A) or benzoic acids (Method B).
Interactive Data Table: Microwave-Assisted Synthesis of 4H-1,2,4-Benzothiadiazine-1,1-dioxides masterorganicchemistry.com
| Compound | X | Y | R | Yield (%) Method A | Yield (%) Method B | Melting Point (°C) |
| 2a | H | H | H | 85 | 90 | 300–302 |
| 2c | Cl | H | 4-Me | 85 | 87 | 335–337 |
| 2d | Cl | H | 4-Cl | 90 | 93 | 285–287 |
| 2e | Cl | H | 3-F | 92 | - | 339–340 |
| 2f | Br | H | 3-Me | 82 | 86 | 190–192 |
| 2g | Cl | Cl | 2-Cl | 85 | 80 | 271–272 |
Reductive Amination and Related Reactions in Amine Functionalization
Reductive amination is a cornerstone of amine synthesis, providing a reliable method for forming carbon-nitrogen bonds. harvard.edu This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu
While direct reductive amination is highly effective for installing alkyl groups on an amine, it is generally not suitable for forming bonds between nitrogen and an aromatic ring. masterorganicchemistry.com Therefore, the synthesis of this compound would likely proceed through alternative amination strategies. One plausible approach involves the synthesis of a 3-substituted benzothiadiazine that can undergo nucleophilic aromatic substitution with aniline (B41778). For example, a 3-halo or 3-methoxy benzothiadiazine derivative could serve as a precursor.
Another related strategy for amine functionalization is the reduction of amides. Tertiary amides can be reduced and subsequently coupled with Grignard reagents in a one-pot, two-stage process catalyzed by an iridium complex. researchgate.net This methodology allows for the formation of a wide range of functionalized tertiary amines. researchgate.net While not a direct route to the target compound, this demonstrates the breadth of modern synthetic methods available for the functionalization of nitrogen-containing heterocycles.
Research into the synthesis of related structures, such as 3-(substituted-amino)-1,2,4-benzothiadiazine 1-oxides, has been conducted, indicating that methods for the introduction of an amino group at the 3-position of the benzothiadiazine ring have been developed. nih.govscilit.com These methods likely involve the displacement of a suitable leaving group at the 3-position with the desired amine.
Stereoselective Synthesis of this compound Analogues
The development of synthetic routes to enantiomerically pure compounds is a major focus of modern organic chemistry, particularly in the field of medicinal chemistry where the stereochemistry of a molecule can have a profound impact on its biological activity. While specific methods for the stereoselective synthesis of this compound analogues are not extensively documented, general principles of asymmetric synthesis can be applied to the construction of chiral benzothiadiazine derivatives.
One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, chiral oxazolidinones have been used to direct the stereoselective synthesis of other complex molecules. nih.gov
Another powerful approach is the use of chiral catalysts. A chiral catalyst can influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. Enantioselective rhodium-catalyzed carbene C-H insertion and asymmetric copper-catalyzed cyclizative aminoboration are examples of reactions that have been used to synthesize other chiral N-heterocycles with high enantioselectivity. nih.govnih.gov
Furthermore, asymmetric transfer hydrogenation of a prochiral ketone precursor could be a viable route to chiral benzothiadiazine analogues. nih.gov This method involves the reduction of a ketone using a chiral catalyst and a hydrogen donor. Should a synthetic route to a benzothiadiazine-based ketone be developed, this could provide access to chiral alcohol precursors which could then be converted to the desired amine.
In cases where a stereoselective synthesis is not feasible, the resolution of a racemic mixture can be employed. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography.
Optimization of Reaction Conditions and Yields in Benzothiadiazine Production
The efficient production of benzothiadiazines relies heavily on the optimization of reaction conditions to maximize yield and minimize reaction time and byproducts. As discussed in the context of microwave-assisted synthesis, several parameters can be systematically varied to achieve the desired outcome.
A key factor in the synthesis of 4H-1,2,4-benzothiadiazine-1,1-dioxides from 2-aminobenzenesulfonamides and benzaldehydes is the choice and amount of the oxidizing agent. In a microwave-promoted reaction, sodium hydrogen sulfite is used, and its stoichiometry relative to the starting sulfonamide is critical. masterorganicchemistry.com The optimization of this parameter, along with the irradiation time, can significantly impact the conversion of the dihydro intermediate to the final aromatic product. harvard.edu
The following table details the optimization of conditions for the microwave-promoted synthesis of a specific 4H-1,2,4-benzothiadiazine-1,1-dioxide from a 2-aminobenzenesulfonamide and a benzaldehyde.
Interactive Data Table: Optimization of Microwave-Promoted Synthesis masterorganicchemistry.com
| Entry | 1a : NaHSO₃ (equivalent) | Time (min) | Product (Yield %) |
| 1 | 1 : 1 | 8 | 3c (30) |
| 2 | 1 : 1.5 | 8 | 3c (43) |
| 3 | 1 : 2 | 8 | 3c (65) |
| 4 | 1 : 2 | 12 | 3c (80) |
Beyond microwave-assisted methods, the choice of catalyst, solvent, and temperature are crucial variables in many synthetic transformations. For instance, in copper-catalyzed reactions for the synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives, the specific copper source and ligand can influence the efficiency of the C-H activation step. The reaction temperature and solvent can also affect reaction rates and selectivity.
Structure Activity Relationship Sar Studies of N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine Analogues
Influence of the N-phenyl Moiety on Molecular Interactions and Bioactivity
The N-phenyl group of the N-phenyl-1H-4,1,2-benzothiadiazin-3-amine scaffold serves as a critical site for modification to modulate biological activity. The nature and position of substituents on this phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Research on analogous heterocyclic structures has demonstrated that both electron-donating and electron-withdrawing substituents on a phenyl ring can be more advantageous for bioactivity than an unsubstituted ring. mdpi.com For instance, in studies of benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic ring were found to be well-tolerated by target enzymes. nih.gov The position of these substituents is also crucial; in some series of aromatic ring-substituted compounds, derivatives with substituents at the 2- and 3-positions were generally more active than those substituted at the 4-position. mdpi.com
The electronic properties of the N-phenyl ring are vital for molecular interactions, with electron-rich domains playing a key role in the formation of hydrogen bonds with enzymes and proteins. biomedpharmajournal.org The introduction of various functional groups can fine-tune these interactions.
Table 1: Hypothetical Influence of N-phenyl Substituents on Bioactivity
| Substituent (R) | Position | Electronic Effect | Potential Impact on Bioactivity |
|---|---|---|---|
| -H | - | Neutral | Baseline activity |
| -Cl | 4- | Electron-withdrawing, Lipophilic | May enhance binding through halogen bonds or hydrophobic interactions |
| -CF₃ | 3- | Strongly Electron-withdrawing | Generally well-tolerated and can improve metabolic stability nih.gov |
| -OCH₃ | 4- | Electron-donating | May increase hydrogen bonding capacity with target proteins |
This table is illustrative, based on general principles of medicinal chemistry and findings from related heterocyclic compounds.
Positional and Substituent Effects on the Benzothiadiazine Ring System on Biological Potency
Modifications to the core benzothiadiazine ring system are fundamental to altering the biological potency of this class of compounds. The position and identity of substituents on the bicyclic framework can lead to dramatic differences in activity, as demonstrated in studies on related benzothiadiazine derivatives.
Research into chloro-substituted 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides revealed a strong dependency on the chlorine atom's position. acs.org Derivatives with a chlorine at the 5-position were found to be essentially inactive. acs.org In contrast, compounds with chlorine at the 8-position or 6-position were active, with the 6-chloro derivatives emerging as the most potent activators of ATP-sensitive potassium channels. acs.org
Similarly, halogenation at other positions has been shown to enhance biological effects. In a study aimed at developing anticancer agents, 7-bromo functionalization of the benzothiadiazine ring resulted in compounds with promising activity in reducing the viability of triple-negative breast cancer cells. nih.gov
Table 2: Effect of Halogen Substituent Position on the Biological Potency of Benzothiadiazine Analogues
| Substituent | Position on Benzothiadiazine Ring | Observed Biological Effect | Reference |
|---|---|---|---|
| Chlorine | 5 | Essentially inactive | acs.org |
| Chlorine | 8 | Active | acs.org |
| Chlorine | 6 | Most potent activity in the series | acs.org |
Ligand Design Strategies Based on Conformational Analysis of this compound Derivatives
Modern ligand design heavily relies on computational methods, such as molecular dynamics simulations, to understand the conformational behavior of molecules and their interactions with biological systems. For benzothiadiazine derivatives, these in silico approaches have been used to study their interactions with cell membranes, providing a basis for designing new structures with improved properties. nih.gov
Simulations have shown that benzothiadiazine derivatives have a strong affinity for the cell membrane interface. nih.govmdpi.com These studies elucidate how substitutions can affect this interaction. Derivatives were designed in silico by substituting a hydrogen site with either electron-donating groups (methyl, ethyl) or electron-accepting groups (fluorine, trifluoromethyl). nih.govmdpi.com This approach allows for the assessment of how changes in size and electronegativity affect the ability of the molecule to form hydrogen bonds with components of the cell membrane. mdpi.com
These computational analyses revealed that benzothiadiazines can bind to lipids and cholesterol via hydrogen bonds with characteristic lengths of 1.6 to 2.1 Å. nih.govmdpi.com Notably, certain new derivatives demonstrated an enhanced ability to bind to the internal regions of the membrane, a trait the parent benzothiadiazine species was less likely to exhibit. mdpi.com Such insights are invaluable for designing ligands intended to interact with membrane-bound targets or to have specific permeability characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to benzothiadiazine scaffolds to predict the activity of new analogues and to gain mechanistic insights. researchgate.net
Studies on benzothiadiazine derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase have utilized both linear and nonlinear QSAR methods. researchgate.net Researchers used techniques like linear stepwise regression analysis and genetic algorithms to select appropriate molecular descriptors for building the models. researchgate.net
2D-QSAR: These models correlate 2D structural features with activity. For 118 benzothiadiazine derivatives, a 2D-QSAR model was developed that could be used for high-throughput screening of potential HCV inhibitors. researchgate.net
3D-QSAR: For other related scaffolds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov A predictive CoMFA model for a series of N-phenyl-1H-pyrrol-2-ones established a strong conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, which reasonably explained the substituent effects on activity. nih.gov
The predictive power of these models, indicated by high correlation coefficients, makes QSAR a valuable tool for prioritizing the synthesis of novel this compound derivatives with the highest probability of potent biological activity. researchgate.net
Mechanistic Investigations of N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine Mediated Cellular and Biochemical Processes
Elucidation of Molecular Targets for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine
Identifying the precise molecular targets is fundamental to characterizing the pharmacological profile of this compound and its analogues. Studies have focused on their interactions with key enzymes and receptors that regulate critical cellular functions.
Benzothiadiazine derivatives have demonstrated the ability to inhibit various enzymes, particularly protein kinases involved in cell signaling and angiogenesis. The disruption of the vascular endothelial growth factor (VEGF) signaling pathway is a key target for antiangiogenic agents. nih.gov
Chlorinated benzothiadiazine derivatives, for instance, have been shown to suppress the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical step in initiating the angiogenesis cascade. nih.gov Further investigation into the kinase inhibition profile of these compounds revealed effects on other important signaling kinases. For example, the compound designated as 17b, a chlorinated benzothiadiazine derivative, was found to reduce the activity of several kinases crucial for tumor growth and metastasis. nih.gov
| Inhibited Enzyme | Effect of Benzothiadiazine Derivative (17b) | Biological Relevance |
| VEGFR2 | Suppression of phosphorylation | Inhibition of angiogenesis. nih.gov |
| c-Kit | Reduced to 32% of control activity | Inhibition of a proto-oncogene involved in pediatric brain tumors. nih.gov |
| MYLK4 | Reduced to 33% of control activity | Potential to inhibit growth and metastasis in osteosarcoma by affecting EGFR signaling. nih.gov |
The core structure of these compounds, featuring a cyclic sulfonamide, shares similarities with known VEGFR2 inhibitors. nih.gov The presence of a sulfonylurea unit is considered a suitable bioisostere for the urea (B33335) group found in many VEGFR2 inhibitors, retaining the inhibitory activity. nih.gov
The modulation of cellular receptors and their subsequent signaling pathways is another significant mechanism of action for benzothiadiazine derivatives.
VEGFR2 Signaling: By inhibiting VEGFR2 phosphorylation, chlorinated benzothiadiazines effectively block the downstream signaling cascade initiated by VEGF-A. nih.gov This disruption is a primary mechanism for their antiangiogenic effects, as VEGF-A-induced activation of protein kinase D (PKD) family members, which are essential mediators of tumor cell-endothelial cell communication, is suppressed. nih.gov
AMPA Receptor Modulation: In the central nervous system, certain 1,2,4-benzothiadiazine 1,1-dioxides have been identified as positive allosteric modulators (PAMs) of AMPA receptors (AMPARs). acs.orgresearchgate.net These compounds, developed from lead structures like cyclothiazide (B1669527) and IDRA 21, enhance the function of AMPA receptors, which are critical for synaptic plasticity and neurotransmission. acs.org The isosteric replacement of the phenyl ring in the benzothiadiazine structure has been a key strategy in developing novel AMPAR PAMs, aiming to understand the structural requirements for activity. acs.orgresearchgate.net
Cellular Perturbations Induced by this compound Analogues
Analogues of this compound can induce significant cellular changes, including alterations in cell cycle progression and the induction of programmed cell death (apoptosis). While direct studies on this compound analogues are specific, research on other structurally related heterocyclic compounds provides valuable insights into these potential mechanisms.
The regulation of the cell cycle is a critical target in cancer therapy. Certain heterocyclic compounds have been shown to cause cell cycle arrest. For example, studies on pyrazolo[1,2-a]benzo mdpi.comnih.govupc.eduaip.orgtetrazinone derivatives, which share a heterocyclic core, demonstrated that the most active compounds could induce a cell cycle arrest in the S phase in HeLa cells. nih.gov Similarly, inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of the cell cycle, have been developed from 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting a potential pathway for benzothiadiazine analogues to exert anti-proliferative effects. nih.gov
Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Research on various heterocyclic compounds indicates that they can trigger apoptosis through multiple pathways.
Derivatives of pyrazolo[1,2-a]benzo mdpi.comnih.govupc.eduaip.orgtetrazinone have been identified as potent inducers of apoptosis, with activity based on mitochondrial membrane depolarization observed in HeLa cells. nih.gov Further studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comnih.govaip.orgtriazine sulfonamide derivatives have shown that they induce apoptosis in colon cancer cells (DLD-1 and HT-29). mdpi.com This process involves both the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential, and the extrinsic pathway, indicated by the activation of caspase-8. mdpi.com The induction of apoptosis by these compounds was found to be independent of the p53 tumor suppressor protein. mdpi.com
| Apoptotic Pathway | Observation with Heterocyclic Analogues | Cell Lines |
| Mitochondrial Depolarization | EC50 found in the range of 3-5 μM. nih.gov | HeLa. nih.gov |
| Caspase-8 Activation | Increased activity observed. mdpi.com | DLD-1, HT-29. mdpi.com |
| Mitochondrial Membrane Potential | Loss of potential detected. mdpi.com | DLD-1, HT-29. mdpi.com |
| p53-Dependence | Apoptosis induced independently of p53. mdpi.com | DLD-1, HT-29. mdpi.com |
Interaction of Benzothiadiazine Derivatives with Biological Macromolecules and Membranes
These studies reveal that benzothiadiazine derivatives exhibit a strong affinity for the cell membrane interface. mdpi.comaip.org Their solvation characteristics can vary, allowing them to be either fully solvated by water or remain attached to specific lipid sites for extended periods (10–70 ns). mdpi.comnih.govresearchgate.net
A key finding is the ability of benzothiadiazines to form hydrogen bonds with lipids and cholesterol. mdpi.comaip.org These interactions involve single and double hydrogen bonds with characteristic lengths ranging from 1.6 to 2.1 Å. mdpi.comnih.gov The derivatives have shown the capacity to bind to the internal regions of the membrane, a region less accessible to the original unsubstituted benzothiadiazine species. mdpi.com The substitution of a hydrogen site on the benzothiadiazine core with different chemical groups (electron-donating like methyl and ethyl, or electron-accepting like fluorine and trifluoromethyl) influences these interactions. nih.govresearchgate.net
Computational Chemistry and in Silico Approaches in N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial in structure-based drug design for predicting the binding mode and affinity of ligands like derivatives of the benzothiadiazine scaffold.
Research on related benzothiazine and benzothiazole (B30560) structures demonstrates the utility of this approach. For instance, molecular docking studies on 1,2-benzothiazine derivatives have been performed to investigate their potential as anticancer agents by predicting their binding to targets like the DNA-Topoisomerase II complex. mdpi.com In these simulations, the phenylpiperazine part of the molecules often slides between nucleic acid bases, engaging in π-π stacking interactions, while the 1,2-benzothiazine moiety can form hydrogen bonds with amino acid residues like Asp463 and nucleobases such as DC8 and DT9. mdpi.com
Similarly, docking simulations have been employed to predict the binding of benzothiazole aniline (B41778) (BTA) conjugated metal-salen complexes to DNA. nih.gov These studies help in assessing the binding energy and the specific position of the compound within the major or minor groove of DNA, which is a common interaction mode for small molecular anticancer agents. nih.gov The predicted binding energies for various compounds with different DNA topologies provide a quantitative measure of their potential interaction strength. nih.gov For example, N-substituted-4-phenylphthalazin-1-amine derivatives, which share structural similarities, have been docked against the VEGFR-2 active site, with the results showing a high correlation with their experimentally determined inhibitory activities. nih.gov
Table 1: Example Molecular Docking Targets and Findings for Related Heterocyclic Compounds
| Compound Class | Biological Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 1,2-Benzothiazine Derivatives | DNA-Topoisomerase II Complex | π-π stacking with nucleobases (DT9, DA12); Hydrogen bonds with Asp463; π-sulfur interactions with Met762. | mdpi.com |
| Benzothiazole Aniline (BTA) Derivatives | B-DNA | Groove binding; Predicted binding energies of -5.8 to -7.2 kcal/mol. | nih.gov |
| N-phenylphthalazin-1-amine Derivatives | VEGFR-2 | Binding within the enzyme's active site, correlating with IC50 values. | nih.gov |
| 3,3-dimethyl-1,2,4-benzothiadiazine 1,1-dioxide | AMPA Receptor (allosteric site) | Binding at the dimer interface, with close contacts to Pro494, Ser497, Ser729, and Ser754. | researchgate.net |
These studies collectively illustrate how molecular docking can elucidate the potential binding mechanisms of N-phenyl-1H-4,1,2-benzothiadiazin-3-amine with various biological targets, guiding the design of new, more potent derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. These methods provide detailed information on molecular geometry, electronic structure, and reactivity descriptors for compounds like this compound.
Studies on related benzothiazine and benzothiazole structures have utilized these calculations to understand their molecular conformations and intermolecular interactions. For example, in the crystal structure of N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, quantum chemical calculations helped to analyze the molecular features. nih.gov A notable finding was the difference in the twist around the N—S bonds, indicated by C—S—N—N torsion angles of −56.2° and −68.8° for two independent molecules in the asymmetric unit, leading to minor differences in the orientation of their phenyl rings. nih.gov
Furthermore, Hirshfeld surface analysis, which is based on the molecular electron density distribution, can be used to quantify intermolecular interactions. nih.gov This analysis, combined with mapping of electrostatic potentials, reveals regions of positive and negative potential on the molecular surface, which are crucial for understanding hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov For 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), quantum-chemical calculations were used to determine that the diketo tautomeric form has the lowest energy, confirming its stability. nih.gov Such calculations are vital for predicting the most stable conformation and the reactivity of the this compound core structure.
Molecular Dynamics Simulations to Investigate this compound Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to investigate the conformational dynamics, stability, and interactions of molecules like this compound in a simulated biological environment.
MD simulations have been applied to benzothiadiazine derivatives to understand their interactions with cellular components, such as phospholipid membranes. nih.gov These simulations, often run for microseconds, reveal that benzothiadiazine derivatives have a strong affinity for the cell membrane interface. nih.gov They can be solvated by water or attached to specific lipid sites and are capable of forming hydrogen bonds with lipids and cholesterol. nih.gov
In the context of drug-target interactions, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov A simulation is typically run for a duration like 100 nanoseconds, and key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated. nih.govresearchgate.net A stable RMSD value over time suggests that the ligand remains securely bound in the target's active site, validating the docking results. nih.gov This approach has been used to confirm the stability of complexes between potential inhibitors and targets like carbonic anhydrase and protein tyrosine phosphatase. nih.govresearchgate.net For this compound, MD simulations could be used to explore its dynamic behavior within a target binding pocket or its permeation across a cell membrane, providing insights crucial for drug development.
Virtual Screening and Lead Optimization Using Chemoinformatics Tools
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Chemoinformatics tools are then used to refine these "hits" into more potent and selective "leads."
High-throughput virtual screening (HTVS) has been successfully applied to identify novel inhibitors based on scaffolds related to benzothiadiazine. For example, a diversity-based HTVS campaign screened the ChemBridge small molecule library against the EGFR and HER2 kinases, which are important targets in gastric cancer. nih.govresearchgate.net This process led to the identification of a compound, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione, as a promising dual inhibitor. nih.govresearchgate.net
Similarly, a structure-based virtual screen of a library containing approximately 2 million compounds was used to discover novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), another important cancer target. researchgate.net This effort resulted in the identification of a potent N′-(1-phenylethylidene)-benzohydrazide series of inhibitors. researchgate.net Following the initial screening, hit-to-lead optimization is performed, where the structure-activity relationship (SAR) is explored to improve the compound's properties. This involves making targeted chemical modifications to the lead compound and evaluating their effect on activity and selectivity, often guided by further computational analysis. For the this compound scaffold, these in silico approaches could be used to screen vast chemical databases for derivatives with potential therapeutic activity and to guide their subsequent optimization into viable drug candidates.
Advanced Analytical and Spectroscopic Methodologies for N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-phenyl-1H-4,1,2-benzothiadiazin-3-amine in solution. Both ¹H and ¹³C NMR spectroscopies are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment and connectivity of the protons. For this compound, distinct signals are expected for the protons on the phenyl group and the benzothiadiazine core. The protons on the benzene (B151609) ring of the benzothiadiazine moiety and the N-phenyl substituent would likely appear in the aromatic region of the spectrum. The NH proton of the amine and the NH proton within the benzothiadiazine ring would exhibit characteristic chemical shifts that can be confirmed by D₂O exchange experiments.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The carbon atoms of the aromatic rings and the C=N bond within the thiadiazine ring would have characteristic resonances in the downfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |
| N-H (amine) | 5.0 - 9.0 | - |
| N-H (thiadiazine) | 7.0 - 11.0 | - |
| Aromatic C (quaternary) | - | 120 - 160 |
| C=N | - | 150 - 170 |
Note: The exact chemical shifts are dependent on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS and LCMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound. This technique is often coupled with liquid chromatography (LC-MS) to analyze the compound's purity and identify any potential impurities.
The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides further structural information, as specific bond cleavages lead to characteristic fragment ions. Analysis of these fragments helps to confirm the presence of the phenyl and benzothiadiazine moieties.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in this compound by probing their vibrational modes.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of both the amine and the thiadiazine ring, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N stretching vibration of the thiadiazine ring would likely be observed in the 1600-1650 cm⁻¹ region. Furthermore, C-N and C-S stretching vibrations would give rise to signals in the fingerprint region of the spectrum, providing further evidence for the compound's structure.
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations and vibrations of non-polar bonds are more readily observed in Raman spectra, aiding in a complete vibrational analysis of the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amine & thiadiazine) | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N (thiadiazine) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
| C-S | Stretch | 600 - 800 |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
Successful crystallization of the compound allows for the determination of its crystal system, space group, and unit cell dimensions. The resulting crystal structure would reveal the planarity of the benzothiadiazine and phenyl rings and the dihedral angle between them. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H groups, can be identified, providing insights into the crystal packing.
Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation and purification.
High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of the compound. A suitable reversed-phase or normal-phase HPLC method would be developed, and the compound would appear as a single, sharp peak under optimal conditions. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column, mobile phase, flow rate, and temperature). The peak area is proportional to the concentration, allowing for accurate purity determination.
Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. The compound will have a characteristic retention factor (Rƒ) value on a specific stationary phase (e.g., silica (B1680970) gel) with a given mobile phase. Visualization is typically achieved under UV light.
Table 3: Chromatographic Parameters for Purity Assessment
| Technique | Parameter | Typical Value/Observation |
| HPLC | Retention Time (tR) | Dependent on conditions |
| Purity | >95% (typically) | |
| TLC | Retention Factor (Rƒ) | Dependent on mobile phase |
| Spot Appearance | Single spot under UV light |
Future Perspectives and Unexplored Research Avenues for N Phenyl 1h 4,1,2 Benzothiadiazin 3 Amine
Design and Synthesis of Next-Generation N-phenyl-1H-4,1,2-benzothiadiazin-3-amine Derivatives
The future design of derivatives based on the this compound scaffold will focus on creating analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of these next-generation compounds. nih.gov For instance, the introduction of various substituents on both the phenyl ring and the benzothiadiazine core can modulate biological activity. The strategic placement of halogen atoms or fluoro-substituted alkyl chains, for example, has been shown to enhance metabolic stability and cognitive-enhancing effects in related 1,2,4-benzothiadiazine 1,1-dioxides. nih.gov
Advancements in synthetic methodologies will facilitate the creation of diverse chemical libraries for high-throughput screening. Modern techniques such as microwave-assisted synthesis and novel catalytic systems offer rapid and efficient routes to novel derivatives. researchgate.net Microwave-promoted reactions, for instance, can significantly reduce reaction times and improve yields for the synthesis of 4H-1,2,4-benzothiadiazine-1,1-dioxides from 2-aminobenzenesulfonamides. researchgate.net Furthermore, palladium-catalyzed domino reactions represent a sophisticated method for producing 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides under mild, room temperature conditions. researchgate.net
Table 1: Advanced Synthetic Strategies for Benzothiadiazine Scaffolds
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | One-pot reaction between 2-aminobenzenesulfonamides and benzaldehydes. | Rapid, convenient, good to excellent yields (80-92%). | researchgate.net |
| Palladium-Catalyzed Domino Reaction | Reaction of 2-azidosulfonamides and isocyanides at room temperature. | Access to 3-amino-substituted derivatives under mild conditions. | researchgate.net |
| Photoinduced Cyclization (SRN1) | Intramolecular coupling via nucleophilic substitution reactions using visible light. | Mild reaction conditions, moderate to good yields (up to 78%). | researchgate.net |
| NIS-Mediated Radical Cyclization | Metal-free intramolecular oxidative C-H activation aminative cyclization. | Good to excellent yields (68-93%) for tricyclic and tetracyclic systems. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Benzothiadiazine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel benzothiadiazine-based therapeutics. astrazeneca.comnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and efficiency than traditional methods. mdpi.comijprajournal.com
The application of AI/ML in this context can be multifaceted:
Virtual Screening: AI algorithms can screen massive virtual libraries of this compound derivatives to identify compounds with a high probability of binding to a specific biological target. mdpi.com
Predictive Modeling (QSAR/QSPR): Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, powered by machine learning, can predict the biological activity, efficacy, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of new analogues before they are synthesized. nih.govmdpi.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new benzothiadiazine molecules tailored to have specific desirable properties and to fit precisely into the binding site of a target protein. mdpi.com
Protein Structure Prediction: AI tools can predict the 3D structure of target proteins, which is crucial for structure-based drug design and understanding drug-target interactions at a molecular level. nih.gov
By integrating these technologies, researchers can significantly shorten the drug discovery timeline, reduce costs, and increase the success rate of bringing new benzothiadiazine-based drugs to the clinic. astrazeneca.comnih.govmdpi.com
Exploration of Novel Biological Targets for this compound
While the benzothiadiazine scaffold is historically known for its effects on ion channels and as a diuretic, recent research has unveiled a much broader pharmacological potential. researchgate.netmdpi.com Future exploration will likely focus on identifying and validating novel biological targets for derivatives of this compound.
Current research on related benzothiadiazine and benzothiazole (B30560) structures suggests several promising therapeutic areas for investigation:
Oncology: Derivatives have shown anticancer activity by targeting pathways such as mitochondrial respiratory complex II or by inhibiting cyclin-dependent kinase 4 (CDK4), which could prevent the overproliferation of cancer cells. mdpi.comnih.govbohrium.com Some analogues have demonstrated cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia. bohrium.com
Metabolic Diseases: The scaffold has been investigated for its role as an aldose reductase inhibitor, which is a key target for preventing complications of diabetes. nih.gov
Neurodegenerative Diseases: As positive allosteric modulators of AMPA receptors, certain fluorinated benzothiadiazine dioxides have shown potential as cognitive enhancers. nih.gov Additionally, related benzothiazole structures have been designed as multi-target-directed ligands for Alzheimer's disease, inhibiting enzymes like AChE, BuChE, and MAO-B. nih.gov
Infectious Diseases: The benzothiadiazine core has been studied for its potential against Mycobacterium tuberculosis. researchgate.net
Table 2: Potential Biological Targets and Therapeutic Applications for Benzothiadiazine Derivatives
| Biological Target | Therapeutic Area | Potential Effect | Reference |
|---|---|---|---|
| Mitochondrial Complex II | Oncology | Induction of apoptosis in cancer cells | nih.gov |
| Aldose Reductase | Diabetes Complications | Inhibition of sugar metabolism pathway | nih.gov |
| AMPA Receptors | Neurological Disorders | Cognitive enhancement | nih.gov |
| Cyclin-Dependent Kinase 4 (CDK4) | Oncology | Prevention of cancer cell proliferation | mdpi.com |
| Histamine H3 Receptor, AChE, BuChE, MAO-B | Alzheimer's Disease | Multi-target inhibition for neuroprotection | nih.gov |
Development of Advanced Methodologies for Studying Benzothiadiazine Reactivity and Biotransformation
Understanding the chemical reactivity and metabolic fate (biotransformation) of this compound derivatives is crucial for their development as safe and effective drugs. Future research will increasingly rely on advanced computational and analytical techniques to predict and study these properties.
Computational Approaches:
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of benzothiadiazine derivatives, providing insights into their interactions with biological targets like proteins and cell membranes. This helps in understanding binding affinity and mechanism of action.
Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of these molecules. This allows for the prediction of their chemical reactivity, stability, and the energies of molecular orbitals (HOMO-LUMO), which are important for understanding potential interactions and reaction pathways. mdpi.com
Pharmacophore Modeling and Molecular Docking: These computational tools are essential for predicting how a ligand will bind to a receptor's active site. researchgate.net Docking studies can help rationalize the activity of different derivatives and guide the design of more potent compounds. nih.gov
Experimental Methodologies: Advanced analytical techniques are essential for elucidating the structures of novel synthesized compounds and their metabolites. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable for unambiguous structure confirmation. nih.gov In vitro metabolic studies using liver microsomes, coupled with sophisticated analytical methods, can identify the products of biotransformation, helping to predict the metabolic stability and potential for drug-drug interactions of new derivatives. nih.gov
Q & A
Q. What are the standard synthetic routes for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzothiadiazine derivatives are prepared by reacting substituted anilines with heterocyclic precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like palladium (for cross-coupling) or acid/base mediators are critical for regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of reagents .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, respectively. Aromatic protons in the benzothiadiazine ring typically resonate at δ 7.0–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves bond lengths, angles, and stereochemistry. For example, torsion angles in the thiadiazine ring can validate non-planar conformations .
Q. How are computational methods like DFT applied to predict electronic properties?
Density Functional Theory (DFT) calculates electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula (adapted into DFT frameworks ) models intermolecular interactions, such as π-π stacking in the phenyl-thiadiazine system. Software like Gaussian or ORCA implements these methods, with basis sets (e.g., 6-31G*) tailored for sulfur and nitrogen atoms.
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., spectroscopic results) be resolved?
- Multi-method validation : Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) for electron correlation effects.
- Experimental calibration : Adjust computational parameters (e.g., solvent models in DFT) to match observed NMR chemical shifts or UV-Vis absorption maxima.
- Error analysis : Quantify deviations using root-mean-square (RMS) metrics for bond lengths/angles .
Q. What strategies are used to evaluate and optimize biological activity (e.g., enzyme inhibition)?
- In vitro assays : Measure IC values against target enzymes (e.g., COX-2) using fluorescence-based or colorimetric assays. For example, competitive binding studies with celecoxib as a reference inhibitor .
- Selectivity profiling : Test against off-target enzymes (e.g., COX-1) to assess specificity.
- Structure-activity relationship (SAR) : Modify substituents on the phenyl or thiadiazine rings to enhance potency. Derivatives with electron-withdrawing groups (e.g., -NO) often show improved binding .
Q. How can solubility and stability be optimized for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt formation : React with HCl or sodium salts to improve bioavailability.
- Accelerated stability testing : Monitor degradation under stress conditions (e.g., high humidity, 40°C) via HPLC. NIST data on analogous compounds guide pH and excipient selection .
Q. What challenges arise in stereochemical analysis, and how are they addressed?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations.
- X-ray anomalous scattering : Resolve enantiomers via heavy-atom derivatives in crystallography .
Q. How is stability under physiological conditions assessed methodologically?
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8), followed by LC-MS quantification of degradation products.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C indicates thermal robustness).
- Photostability : Expose to UV light (300–400 nm) and monitor changes via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
